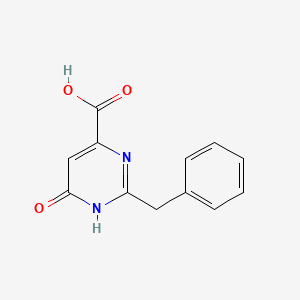

2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

896939-16-5 |

|---|---|

Molekularformel |

C12H10N2O3 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c15-11-7-9(12(16)17)13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |

InChI-Schlüssel |

ITQOLQHEPHAYSO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

A widely cited method involves the condensation of substituted guanidines with alkoxymethylene malonic acid esters. For example, RU2458056C2 details the synthesis of structurally analogous pyrimidinones via a two-step process:

-

Formation of the pyrimidine ring : A guanidine derivative (e.g., (4-cyanophenyl)guanidine) reacts with an alkoxymethylene malonate ester (e.g., dimethyl (methoxymethylene) malonate) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at 100–160°C. Sodium acetate acts as a base to deprotonate intermediates.

-

Dealkoxycarbonylation : The intermediate ester undergoes hydrolysis and decarboxylation in the presence of acetic acid at elevated temperatures (130–150°C), yielding the carboxylic acid derivative.

Adaptation for 2-benzyl substitution :

Replacing (4-cyanophenyl)guanidine with benzylguanidine would theoretically follow the same pathway. Critical parameters include:

-

Molar ratios : A 1:1.1 ratio of guanidine to malonate ester ensures complete conversion .

-

Solvent choice : NMP facilitates high-temperature reactions without decomposition.

-

Catalysis : MX salts (e.g., NaCl or NH₄Cl) enhance nucleophilic displacement during dealkoxycarbonylation .

Hydrolysis of Ester Precursors

Carboxylic acid derivatives are frequently obtained via saponification of their ester counterparts. For instance, methyl 5,6-dihydroxy-2-(4-nitro-2-thienyl)pyrimidine-4-carboxylate undergoes hydrolysis in aqueous NaOH (1N, 50°C) to yield the corresponding carboxylic acid .

Application to 2-benzyl analogs :

If the methyl ester of 2-benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is accessible, alkaline hydrolysis would proceed as follows:

-

Workup : Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol .

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous reactions.

Mechanistic Insights and Challenges

-

Cyclocondensation mechanism : The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the electrophilic carbon of the alkoxymethylene malonate, followed by cyclization and elimination of alcohol .

-

Steric effects : The benzyl group may slow reaction kinetics due to increased steric hindrance, necessitating longer reflux times.

-

Purification hurdles : The product’s low solubility in common solvents requires hot ethanol or acetic acid for recrystallization .

Scalability and Industrial Relevance

The guanidine condensation route is industrially viable due to:

Analyse Chemischer Reaktionen

Amidation of the Carboxylic Acid Group

The 4-carboxylic acid moiety undergoes amidation under thermal conditions or via activation reagents.

This reactivity is critical for generating bioactive analogs, such as xanthine oxidase inhibitors .

Reduction of the 6-Oxo Group

The ketone at position 6 can be reduced to a hydroxyl group under specific conditions.

| Reagents/Conditions | Products Formed | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | 6-Hydroxy-1,6-dihydropyrimidine | Selective reduction preserves the dihydropyrimidine ring structure. |

| Lithium aluminum hydride (LiAlH₄) | Alcohol derivative | Requires anhydrous conditions to avoid side reactions. |

Reduction enhances solubility and modulates interactions with biological targets.

Substitution at the Benzyl Group

The 2-benzyl substituent participates in nucleophilic substitution reactions.

| Reagents/Conditions | Products Formed | Applications |

|---|---|---|

| Amines (e.g., NH₃) | 2-Amino-substituted derivatives | Improves binding affinity to enzymes. |

| Thiols (e.g., RSH) | Thioether analogs | Explored for antioxidant activity. |

These substitutions enable structural diversification for optimizing pharmacokinetic properties .

Oxidation Reactions

The dihydropyrimidine ring and benzyl group are susceptible to oxidation.

| Reagents/Conditions | Products Formed | Outcome |

|---|---|---|

| KMnO₄ (acidic conditions) | Oxidized pyrimidine ring derivatives | Potential formation of quinazoline analogs. |

| Ozone (O₃) | Cleavage of benzyl group | Generates aryl aldehydes or carboxylic acids. |

Oxidation pathways are utilized to synthesize advanced intermediates for heterocyclic chemistry.

Decarboxylation Under Thermal Conditions

Decarboxylation of the 4-carboxylic acid occurs at elevated temperatures.

| Conditions | Products Formed | Significance |

|---|---|---|

| Heating (>150°C) | CO₂ loss, forming pyrimidine | Simplifies the scaffold for SAR studies. |

This reaction is leveraged to study structure-activity relationships (SAR) in medicinal chemistry.

Comparative Analysis of Reaction Pathways

The table below summarizes the primary reaction types and their outcomes:

| Reaction Type | Key Functional Group | Typical Reagents | Applications |

|---|---|---|---|

| Amidation | Carboxylic acid | Amines, Weinreb’s reagent | Drug candidate synthesis |

| Reduction | 6-Oxo group | NaBH₄, LiAlH₄ | Bioactivity modulation |

| Substitution | Benzyl group | Nucleophiles (NH₃, RSH) | Derivative library generation |

| Oxidation | Ring/benzyl group | KMnO₄, O₃ | Synthesis of oxidized analogs |

| Decarboxylation | Carboxylic acid | Thermal energy | Scaffold simplification |

Mechanistic Insights

-

Amidation : Proceeds via activation of the carboxylic acid (e.g., as an acyl chloride or mixed anhydride) followed by nucleophilic attack .

-

Benzyl Substitution : Likely involves a SN2 mechanism due to the benzylic position’s stability.

-

Reduction : The 6-oxo group is reduced to a secondary alcohol, retaining the ring’s aromaticity.

These reactions underscore the compound’s versatility in medicinal and synthetic chemistry, particularly in developing enzyme inhibitors and exploring structure-property relationships .

Wissenschaftliche Forschungsanwendungen

Xanthine Oxidase Inhibition

One of the primary applications of 2-benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is its role as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism that is linked to conditions such as gout and hyperuricemia. The compound has shown significant potential in:

- Reducing serum uric acid levels : In animal models, it has been demonstrated to lower uric acid levels effectively.

- Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress-related conditions .

Study on Xanthine Oxidase Inhibition

A study highlighted the effectiveness of this compound in inhibiting xanthine oxidase activity. The compound was tested in vitro and exhibited significant inhibition rates compared to control substances. The research indicated that structural modifications could enhance potency and selectivity against xanthine oxidase, making it a valuable candidate for further drug development .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of similar compounds revealed that specific functional groups significantly influence biological activity. For instance, variations in substituents at the 2-position of the pyrimidine ring can lead to different inhibitory effects on xanthine oxidase. This understanding aids in designing more effective inhibitors based on the core structure of this compound .

Wirkmechanismus

The mechanism of action of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce uric acid levels in the body, making it useful for treating hyperuricemia-related conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to methyl (logP ~1.2 vs. Pyridinyl substituents (e.g., in ) introduce polar aromatic rings, improving solubility and enabling hydrogen bonding in biological targets .

Acidity and Reactivity: The carboxylic acid at position 4 is critical for hydrogen-bonding interactions. Electron-withdrawing groups (e.g., pyridinyl in ) increase acidity (pKa ~3.5–4.0), enhancing ionic interactions in physiological environments .

Biological Activity :

- Compounds with 2-aryl/heteroaryl groups (e.g., benzyl, pyridinyl) are associated with antiviral activity, as seen in Raltegravir-related structures (). The benzyl group may mimic phenyl moieties in HIV integrase inhibitors .

- Methyl substituents (e.g., ) are often used to optimize metabolic stability but may reduce target affinity due to smaller van der Waals interactions .

Research Findings and Data Gaps

- Pharmacological Data: Limited direct evidence exists for the target compound’s bioactivity.

- Synthetic Routes : Analogous compounds (e.g., ) suggest feasible synthesis via condensation reactions or Suzuki-Miyaura coupling for aryl/heteroaryl substituents.

Biologische Aktivität

2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 896939-16-5) is a compound belonging to the dihydropyrimidine class, characterized by a pyrimidine ring with a benzyl group at the 2-position, a carbonyl group at the 6-position, and a carboxylic acid at the 4-position. This unique structure contributes to its significant biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

Biological Activities

1. Xanthine Oxidase Inhibition

Research indicates that this compound exhibits notable inhibition of xanthine oxidase (XO), which is crucial in the metabolism of purines and implicated in conditions like gout and hyperuricemia. The inhibition of XO leads to reduced uric acid production, thus alleviating symptoms associated with these conditions.

2. Antioxidant and Anti-inflammatory Properties

The compound has also shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways positions it as a promising candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The structural features of this compound enhance its biological activity. The presence of the benzyl group improves solubility and bioavailability compared to other similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-1-methyl-6-oxo-2-(2-(trifluoromethyl)benzyl)-1,6-dihydropyrimidine-4-carboxylic acid | Hydroxyl group at position 5 | Xanthine oxidase inhibition |

| 2-(2,4-Dichlorobenzyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Dichlorobenzyl substituent | Antioxidant properties |

| 4-(1,6-Dihydro-6-oxo-pyrimidinyl)amino benzonitrile | Different substitution patterns | Potential anticancer activity |

Research Findings

A study conducted by researchers evaluated the efficacy of various analogs of dihydropyrimidines for their xanthine oxidase inhibitory properties. The results indicated that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency. The compound's interaction with key amino acids in xanthine oxidase through hydrogen bonding is critical for its inhibitory action .

Case Studies

Case Study: Inhibition of Xanthine Oxidase

In vitro studies demonstrated that this compound significantly inhibited xanthine oxidase activity with an IC50 value in the low micromolar range. This finding supports its potential use in treating hyperuricemia and gout-related disorders .

Case Study: Antioxidant Activity

Another study assessed the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it effectively scavenged free radicals, suggesting its utility in managing oxidative stress-related conditions.

Q & A

What are the established synthetic routes for 2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Level: Basic

Answer: A common approach involves condensation reactions between substituted benzylamines and β-keto esters, followed by cyclization under acidic or basic conditions. For example, analogous pyrimidine-carboxylic acids have been synthesized via cyclocondensation of β-keto esters with urea derivatives or amidines, with yields highly dependent on temperature (80–120°C) and solvent choice (e.g., ethanol or DMF). Catalysts like p-toluenesulfonic acid can improve cyclization efficiency . Optimization should include monitoring by TLC and adjusting stoichiometry to minimize side products like uncyclized intermediates.

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Level: Basic

Answer:

- NMR : and NMR are critical for confirming the dihydropyrimidine ring structure and benzyl substitution. Look for characteristic signals: the 6-oxo group at ~165–170 ppm (carbonyl carbon) and aromatic protons in the benzyl group at 7.2–7.4 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution mass spectrometry ensures purity and confirms molecular weight (expected [M+H] for CHNO: 231.0764).

- IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm) and carbonyl groups (C=O ~1680–1720 cm) .

How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

Level: Advanced

Answer: Single-crystal X-ray diffraction using SHELXL for refinement is ideal for determining tautomeric forms (e.g., lactam-lactim tautomerism) and hydrogen-bonding networks. For dihydropyrimidines, the 6-oxo group typically adopts a planar conformation, stabilized by intramolecular hydrogen bonds. Key steps:

- Grow crystals via slow evaporation in DMSO/water.

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Refine using anisotropic displacement parameters and validate with R < 5% .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Level: Advanced

Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions:

- Standardize protocols : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control for solvent effects (e.g., DMSO ≤1% v/v).

- Dose-response curves : Calculate IC values with at least three independent replicates.

- Structural analogs : Compare with derivatives like 6-(4-chlorophenyl)-oxazolo-pyridine-4-carboxylic acid to identify structure-activity relationships (SAR) influencing activity .

How can computational modeling predict the compound’s interaction with enzymatic targets?

Level: Advanced

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like dihydrofolate reductase (DHFR). Steps:

- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.

- Define the active site using crystallographic data (PDB: 1RAZ for DHFR).

- Analyze binding free energy (MM-PBSA) and hydrogen-bonding interactions. Validate with experimental IC data .

What are the challenges in achieving high purity (>98%) for pharmacological studies?

Level: Basic

Answer: Common impurities include unreacted benzylamine or hydrolyzed intermediates. Mitigation strategies:

- Recrystallization : Use ethanol/water (7:3) with activated charcoal to remove colored impurities.

- Prep-HPLC : Employ a semi-preparative C18 column (10 μm, 250 × 21.2 mm) with isocratic elution (30% acetonitrile in 0.1% TFA).

- Purity verification : Combine NMR integration and HPLC-UV (λ = 254 nm) .

How does the benzyl substituent influence the compound’s pharmacokinetic properties?

Level: Advanced

Answer: The benzyl group enhances lipophilicity (logP ~2.1 predicted via ChemAxon), improving membrane permeability but reducing aqueous solubility. To balance bioavailability:

- Salt formation : Convert the carboxylic acid to a sodium salt for improved solubility.

- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance absorption, followed by enzymatic hydrolysis in vivo .

What experimental design considerations are critical for in vivo toxicity studies?

Level: Advanced

Answer:

- Dosing regimen : Use a staggered approach (OECD Guideline 420) to determine LD.

- Metabolite profiling : Collect plasma and urine samples for LC-MS/MS analysis to identify toxic metabolites.

- Control groups : Include vehicle-only and reference compound (e.g., 5-fluorouracil) groups .

How can tautomeric equilibria affect the compound’s reactivity in synthetic pathways?

Level: Advanced

Answer: The 6-oxo group’s tautomerism (e.g., keto-enol) influences nucleophilic reactivity. For example, enol forms may participate in electrophilic substitution reactions, altering regioselectivity. Monitor via NMR in DMSO-d: keto tautomers show a singlet for the NH proton, while enol forms exhibit broader peaks .

What are the best practices for long-term storage to prevent degradation?

Level: Basic

Answer: Store under inert gas (argon) at −20°C in amber vials. Avoid aqueous solutions; prepare fresh stock solutions in DMSO. Periodically validate stability via HPLC-UV over 6-month intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.